molecular formula C₁₈H₂₃BrO₂ B116550 4-Bromoestra-1,3,5(10)-triene-3,17-diol CAS No. 1630-83-7

4-Bromoestra-1,3,5(10)-triene-3,17-diol

Cat. No. B116550
CAS RN: 1630-83-7
M. Wt: 351.3 g/mol
InChI Key: WSJCDIBESNMSPH-UHFFFAOYSA-N
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Description

4-Bromoestra-1,3,5(10)-triene-3,17-diol, also known as 4-BET, is a brominated diol compound that has been studied for its potential applications in scientific research. It is a synthetic molecule that was first synthesized in the early 2000s and has since been studied for its unique properties.

Scientific Research Applications

Preparation and Derivative Synthesis

4-Bromoestra-1,3,5(10)-triene-3,17-diol is used in the synthesis of various estrogen derivatives. Pert and Ridley (1989) detailed the preparation of 2,4-disubstituted oestradiol derivatives using 4-bromo [2,3]-dioxan derivatives, which have significance in steroid chemistry (Pert & Ridley, 1989).

Structural Analysis

The structural comparison of 1-bromo and 1-fluoroestradiol with D-estradiol provides insights into the molecular conformation of these compounds, highlighting their similarity to estradiol. This research by Hylarides et al. (1988) contributes to understanding the structural properties of bromo-substituted estrogens (Hylarides et al., 1988).

Stereoisomer Synthesis and Receptor Binding

Szájli et al. (2004) investigated the stereoselective synthesis of 16-bromomethyl-3,17-estradiols and examined their binding to estrogen, androgen, and progesterone receptors. This study provides valuable information on the interaction of bromo-substituted estrogens with different receptors (Szájli et al., 2004).

Application in Organic Synthesis

4-Bromoestra-1,3,5(10)-triene-3,17-diol derivatives also play a role in organic synthesis. For instance, Woo et al. (1999) described the use of bromo-substituted compounds in the generation of cross-conjugated triene systems for Diels−Alder reactions, demonstrating the compound's utility in synthetic chemistry (Woo et al., 1999).

Antiproliferative Activities

Kiss et al. (2019) synthesized 3-methoxy and 3-benzyloxy-16-triazolyl-methyl-estra-17-ol hybrids and examined their antiproliferative activities. This research highlights the potential therapeutic applications of bromo-substituted estrogen compounds in cancer treatment (Kiss et al., 2019).

properties

IUPAC Name

4-bromo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23BrO2/c1-18-9-8-11-10-4-6-15(20)17(19)13(10)3-2-12(11)14(18)5-7-16(18)21/h4,6,11-12,14,16,20-21H,2-3,5,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSJCDIBESNMSPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80936777
Record name 4-Bromoestra-1,3,5(10)-triene-3,17-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80936777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromoestra-1,3,5(10)-triene-3,17-diol

CAS RN

1630-83-7
Record name 4-Bromoestradiol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104802
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Bromoestra-1,3,5(10)-triene-3,17-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80936777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DJ Pert, DD Ridley - Australian Journal of Chemistry, 1989 - CSIRO Publishing
Reimer-Tiemann formylations of oestradiol and oestrone were investigated and, whilst substitution was effected under certain conditions to give mixtures of 2- and 4-formyloestrogens, …
Number of citations: 30 www.publish.csiro.au

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